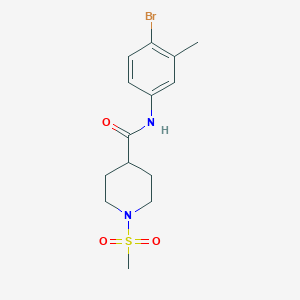![molecular formula C17H27NO3 B5128303 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. In
Mechanism of Action
The mechanism of action of 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine depends on its application. In drug delivery systems, this compound forms stable complexes with drugs, which enhances their solubility and bioavailability. In pesticides, this compound disrupts the nervous system of insects by binding to their acetylcholine receptors. In surfactants, this compound reduces the surface tension of liquids, which enhances their wetting and spreading properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine depend on its application. In drug delivery systems, this compound can enhance the therapeutic efficacy of drugs by improving their pharmacokinetics and pharmacodynamics. In pesticides, this compound can cause neurotoxicity in insects, which leads to paralysis and death. In surfactants, this compound can improve the emulsification and dispersion of liquids, which enhances their stability and performance.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine in lab experiments include its ability to form stable complexes with various drugs, its neurotoxicity in insects, and its amphiphilic nature. The limitations of using this compound in lab experiments include its toxicity to humans and animals, its potential environmental impact, and its limited solubility in water.
Future Directions
There are several future directions for the research on 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine. These include:
1. Developing new drug delivery systems using this compound to enhance the therapeutic efficacy of drugs.
2. Investigating the potential of this compound as a pesticide for controlling insect pests in agriculture.
3. Developing new surfactants using this compound to improve the performance of various products.
4. Studying the toxicity and environmental impact of this compound to ensure its safe use in various applications.
5. Investigating the potential of this compound as a building block for the synthesis of new materials with unique properties.
Conclusion:
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound with potential applications in various scientific fields such as pharmaceuticals, agriculture, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully explore its potential in various applications and to ensure its safe use.
Synthesis Methods
The synthesis of 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine can be achieved through a multistep process. The initial step involves the reaction between 2,3,5-trimethylphenol and ethylene oxide, which produces 2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanol. The second step involves the reaction between 2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethanol and morpholine, which produces 4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine. This process can be optimized by using different catalysts, solvents, and reaction conditions to achieve a high yield and purity of the final product.
Scientific Research Applications
4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine has potential applications in various scientific fields such as pharmaceuticals, agriculture, and materials science. In pharmaceuticals, this compound can be used as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, this compound can be used as a pesticide due to its ability to disrupt the nervous system of insects. In materials science, this compound can be used as a surfactant due to its amphiphilic nature.
properties
IUPAC Name |
4-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-14-12-15(2)16(3)17(13-14)21-11-10-20-9-6-18-4-7-19-8-5-18/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMGTEBKTLLYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)